4-(3-乙酰基-2,5-二甲基-1H-吡咯-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

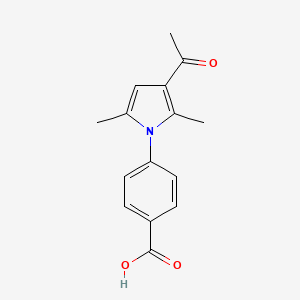

The compound of interest, 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, is a pyrrole derivative with potential biological applications. Pyrrole derivatives are known for their diverse biological activities and are often studied for their potential as pharmaceutical agents. The papers provided discuss various pyrrole derivatives, their synthesis, structural characterization, and biological activities, which can provide insights into the properties and applications of the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can involve multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of pyrrolo-isoxazole benzoic acid derivatives involves ring-opening cyclization followed by condensation and refluxing steps . Similarly, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction . These methods highlight the complexity and versatility of synthetic approaches to pyrrole derivatives, which may be applicable to the synthesis of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Molecular Structure Analysis

Structural and spectroscopic characterization is crucial for understanding the properties of pyrrole derivatives. Techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy are commonly used . Computational methods like density functional theory (DFT) are also employed to predict spectral and geometrical data, which often show good correlation with experimental data . These studies provide detailed insights into the molecular geometry, vibrational wavenumbers, and electronic properties of the compounds.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions, forming complexes with other molecules or undergoing transformations that affect their biological activity. For example, the complexation of pyrrole benzoic acid with β-cyclodextrin in aqueous and non-aqueous environments has been studied, showing different behaviors in solvation and inclusion complex formation . Additionally, organotin(IV) complexes of a pyrrole benzoic acid derivative have been synthesized, indicating the ability of these compounds to form coordination compounds with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as their molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, are investigated using theoretical calculations . These properties are essential for understanding the reactivity and stability of the compounds. Furthermore, the biological activities of pyrrole derivatives, such as their antibacterial, antitubercular, and enzyme inhibitory activities, are often evaluated to determine their potential as therapeutic agents .

科学研究应用

抗菌活性

该化合物已被发现具有显著的抗菌活性 。一系列这些化合物被制备并评估了其抗菌特性。 其中一些化合物还进行了进一步的体外抑制烯酰辅酶A还原酶和DHFR酶的测试 .

抗结核活性

除了抗菌特性外,一些合成的化合物还显示出强烈的抗结核活性 。这表明这些化合物可用于治疗结核病。

作用机制

Target of Action

The primary targets of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .

Mode of Action

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of nucleotides and fatty acids .

Biochemical Pathways

The compound affects the biochemical pathways associated with nucleotide and fatty acid synthesis. By inhibiting the DHFR and enoyl ACP reductase enzymes, it disrupts the normal flow of these pathways, leading to a decrease in the production of nucleotides and fatty acids . This can have downstream effects on various cellular processes that rely on these molecules.

Result of Action

The action of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

未来方向

The compound and its similar structures have potential uses in biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

属性

IUPAC Name |

4-(3-acetyl-2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-8-14(11(3)17)10(2)16(9)13-6-4-12(5-7-13)15(18)19/h4-8H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRYCFRNREEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586159 |

Source

|

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870540-39-9 |

Source

|

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)